2-Bromodibenzothiophene 5,5-dioxide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromodibenzothiophene 5,5-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrO2S/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)16(12,14)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKJLRFOQLWYOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2(=O)=O)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidating Chemical Reactivity and Transformation Mechanisms of 2 Bromodibenzothiophene 5,5 Dioxide
Reactivity of the Bromine Moiety
The carbon-bromine bond in 2-Bromodibenzothiophene 5,5-dioxide is a versatile functional handle, enabling a variety of substitution and coupling reactions. The electron-withdrawing nature of the sulfone group impacts the reactivity of this bond, making it amenable to several important synthetic transformations.
Halogen exchange reactions allow for the replacement of the bromine atom with another halogen, which can be crucial for tuning the reactivity of the molecule for subsequent steps. rsc.org One of the classic methods for such a transformation is the Finkelstein reaction, which involves the exchange of one halogen for another, typically using an alkali metal halide. wikipedia.org For an aryl bromide like this compound, converting it to the more reactive aryl iodide can be accomplished using sodium iodide in a suitable polar aprotic solvent. The reaction is an equilibrium process, often driven to completion by the precipitation of the less soluble sodium bromide. wikipedia.org
Aromatic Finkelstein reactions, however, can be challenging and often require catalysis. wikipedia.org Systems catalyzed by copper(I) iodide with diamine ligands, or nickel bromide with phosphine ligands, have been developed to facilitate the exchange on unactivated aryl halides. wikipedia.org
Another significant substitutional pathway is the halogen-metal exchange, typically achieved using organolithium reagents like n-butyllithium or t-butyllithium at very low temperatures (e.g., -100 °C). tcnj.edu This reaction converts the aryl bromide into a highly reactive aryllithium species. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups, a process that would be difficult to achieve otherwise due to the electrophilic nature of other parts of the molecule. tcnj.edu
The bromine atom serves as an excellent leaving group in a multitude of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions share a general mechanistic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and concluding with reductive elimination to yield the product and regenerate the catalyst. libretexts.org
Several key cross-coupling reactions applicable to this compound include:
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base. It is a highly versatile method for forming biaryl structures.
Heck-Mizoroki Reaction: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene. wikipedia.orgyoutube.com The reaction typically yields a substituted alkene and is highly selective for the trans isomer. organic-chemistry.org
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org It is a reliable method for synthesizing arylalkynes.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This method has largely replaced harsher, classical methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org
The selectivity of these reactions is generally high, with the transformation occurring specifically at the C-Br bond without affecting the sulfone group or the dibenzothiophene (B1670422) core under typical catalytic conditions.
Table 1: Overview of Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Reagents | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd Catalyst, Base | Biaryl |
| Heck-Mizoroki | Alkene (R-CH=CH₂) | Pd Catalyst, Base | Substituted Alkene |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd Catalyst, Cu(I) Co-catalyst, Base | Arylalkyne |
| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst, Base | Aryl Amine |
Transformations Involving the Sulfone Group
The sulfone group is generally stable and considered a robust functional group. However, under specific conditions, it can participate in various transformations, including reduction, oxidative rearrangement, and complete removal (desulfurization).
The sulfur atom in the sulfone group is in its highest oxidation state (+6), making further oxidation unlikely. Reductive manipulations, however, are well-documented for sulfones. These reactions typically lead to the cleavage of one or both carbon-sulfur bonds, a process known as desulfonylation. wikipedia.org
Reductive desulfonylation can be achieved using various reagents, including sodium amalgam or samarium(II) iodide, often to replace the sulfonyl group with hydrogen. wikipedia.org The photodeoxygenation of aromatic sulfoxides (a related class of compounds with sulfur in a +4 oxidation state) to the corresponding sulfides has been observed, suggesting that reduction of the oxidized sulfur center is feasible. nih.govresearchgate.netacs.org While direct reduction of the sulfone back to the sulfide or sulfoxide (B87167) is challenging, complete cleavage of the C-SO₂ bond via reductive methods is a more common pathway. wikipedia.org
A unique transformation involving the sulfur center in dibenzothiophene derivatives is the photoinduced thia-Baeyer-Villiger type oxidation. researchgate.netnih.gov This reaction is distinct from the classic Baeyer-Villiger oxidation of ketones, which inserts an oxygen atom into a carbon-carbon bond. wikipedia.orgorganicchemistrytutor.com In this thia-variant, an oxygen atom is inserted into a carbon-sulfur bond of a dibenzothiophene sulfoxide (DBTO), which is an intermediate in the oxidation of dibenzothiophene to the sulfone. nih.gov
This process is typically catalyzed by a porphyrin iron(III) complex under UV irradiation in the presence of an oxidant like tert-butylhydroperoxide (t-BuOOH). researchgate.netnih.gov The reaction proceeds through the sulfoxide intermediate and results in selective C-S bond cleavage, leading to the formation of sulfinic esters. researchgate.net These products can be further transformed into synthetically useful 2-(2-hydroxyphenyl)-benzenesulfinic derivatives. nih.gov This pathway is significant as it provides a biomimetic approach to desulfurization, mimicking pathways observed in certain biological systems. researchgate.netnih.gov
Desulfurization is the complete removal of the sulfur atom from the heterocyclic ring system. For dibenzothiophene 5,5-dioxide, this transformation results in the formation of biphenyl. This reaction can be achieved through reductive methods using strong reducing agents.
A notable method involves the use of alkali metals, such as a combination of lithium and sodium metal in a solvent like dioxane at reflux. nih.gov This system effectively cleaves the C-S bonds, producing a high yield of biphenyl. nih.gov The proposed mechanism involves the formation of a dianion intermediate, which is stabilized by the sulfone group, facilitating the extrusion of the sulfur dioxide unit. nih.gov The use of both lithium and sodium together appears to have a synergistic effect, allowing the reaction to proceed efficiently at lower temperatures than with either metal alone. nih.gov
The sulfone is also a key intermediate in oxidative desulfurization (ODS) processes, a technology used to remove sulfur from fuels. nih.govresearchgate.nethnu.edu.cn In ODS, dibenzothiophene is first oxidized to its corresponding sulfone using an oxidant like hydrogen peroxide. nih.govscispace.com The resulting sulfone has significantly increased polarity compared to the starting thiophene (B33073), which allows for its selective removal from the nonpolar fuel matrix by solvent extraction or adsorption. rsc.orgnih.govresearchgate.net
Nucleophilic and Electrophilic Attack on the Dibenzothiophene 5,5-dioxide Core
The dibenzothiophene 5,5-dioxide framework is inherently electron-deficient due to the potent electron-withdrawing sulfone group. This deactivation renders the aromatic rings less susceptible to standard electrophilic aromatic substitution. Conversely, the electron-poor nature of the carbocyclic rings makes them more susceptible to nucleophilic attack, a reactivity pattern that is the opposite of the parent dibenzothiophene. The additional presence of a bromine atom at the 2-position further modulates this reactivity, influencing the regioselectivity of such attacks.
Regioselectivity in Radical Cation Reactions
Radical cations are highly reactive intermediates that can undergo reactions with nucleophiles. The regioselectivity of these reactions is governed by the distribution of spin density and positive charge in the radical cation. For the parent dibenzothiophene radical cation, theoretical calculations and experimental evidence suggest that nucleophilic attack occurs preferentially at the 2- and 4-positions. researchgate.net
Table 1: Predicted Regioselectivity of Nucleophilic Attack on Dibenzothiophene-based Radical Cations
| Compound | Predicted Positions of Nucleophilic Attack | Influencing Factors |
| Dibenzothiophene | 2- and 4-positions researchgate.net | Inherent electronic structure |
| This compound | 4-, 6-, and 8-positions (speculative) | Electron-withdrawing sulfone group, steric and electronic effects of the bromo substituent |
It is important to note that the generation of a radical cation from this compound would require a potent oxidant, given the already electron-poor nature of the starting material.
C-S Bond Activation and Insertion Reactions with Transition Metals
The activation and cleavage of the carbon-sulfur bonds in dibenzothiophenes are critical processes, particularly in the context of hydrodesulfurization of fossil fuels. rsc.org These reactions are typically mediated by low-valent transition metal complexes that can insert into the C–S bond. acs.org
However, the reactivity of this compound towards transition metal-mediated C–S bond activation is expected to be significantly diminished compared to dibenzothiophene or its sulfide counterpart. The high oxidation state of the sulfur atom in the sulfone makes it a poor ligand for electron-rich, low-valent metal centers, which is often the prerequisite for oxidative addition into the C–S bond. The C–S bonds in dibenzothiophene 5,5-dioxide are considerably stronger and less nucleophilic than in dibenzothiophene.
Research on the C–S bond cleavage of dibenzothiophene derivatives has primarily focused on the sulfide, with very few examples involving the sulfone. While some transition metal carbonyls, such as those of iron and ruthenium, have been shown to mediate C-S bond cleavage in dibenzothiophene derivatives, these reactions often require harsh conditions. rsc.org For this compound, it is anticipated that such reactions would be even more challenging. Alternative strategies, not involving initial coordination to sulfur, might be required for C-S bond activation in this system.
Table 2: Comparison of Expected Reactivity in Transition Metal-Mediated C-S Bond Activation
| Compound | Expected Reactivity | Rationale |
| Dibenzothiophene | Readily undergoes C-S bond activation | Sulfur is a good ligand for low-valent metals; C-S bonds are relatively weak. |
| This compound | Low reactivity | The sulfone group deactivates the sulfur atom towards coordination with metals; C-S bonds are strengthened. |
Reactivity of Dibenzothiophenium Salts as Electrophilic Agents
Dibenzothiophenium salts, which feature a positively charged, trivalent sulfur atom, are potent electrophilic reagents. nih.gov They can be synthesized from dibenzothiophene S-oxides by reaction with strong electrophiles in the presence of a nucleophilic coupling partner. nih.gov These salts have emerged as practical alternatives to hypervalent iodine reagents for a variety of transformations, including electrophilic alkynylation and arylation. nih.govnih.govacs.org
It is conceivable that this compound could serve as a precursor to a highly electrophilic sulfonium-type species. Activation of one of the sulfone's oxygen atoms with a potent oxophile like triflic anhydride could generate a highly reactive intermediate. However, the formation of a stable, isolable dibenzothiophenium salt from the sulfone is less straightforward than from the corresponding sulfoxide.
Should a dibenzothiophenium salt be formed from this compound, its reactivity as an electrophile would be exceptionally high. The presence of three strongly electron-withdrawing groups (the sulfonium center, the second oxygen of the sulfone, and the bromine atom) would render the dibenzothiophene core extremely electron-poor and an excellent leaving group.
The general reactivity of dibenzothiophenium salts involves the transfer of a group attached to the sulfur atom to a nucleophile, with the neutral dibenzothiophene acting as the leaving group. For instance, 5-(aryl)dibenzothiophenium salts are effective arylating agents. nih.gov A hypothetical sulfonium salt derived from this compound would be a powerful electrophile, capable of transferring even weakly nucleofugal groups.
Table 3: Reactivity of Dibenzothiophenium Salts as Electrophilic Agents
| Type of Dibenzothiophenium Salt | Synthetic Precursor | Reactivity | Application |
| 5-(Aryl)dibenzothiophenium salts | Dibenzothiophene S-oxide | Electrophilic arylating agents nih.gov | Synthesis of biaryls |
| 5-(Alkynyl)dibenzothiophenium salts | Dibenzothiophene S-oxide | Electrophilic alkynylating agents nih.govresearchgate.net | Synthesis of diynes and vinyl sulfones |
| Hypothetical salts from this compound | This compound | Potent electrophiles (speculative) | Transfer of various functional groups |
Advanced Spectroscopic and Crystallographic Characterization of 2 Bromodibenzothiophene 5,5 Dioxide and Analogues
High-Resolution Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. High-resolution NMR provides precise information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications in Structural Assignment
¹H NMR spectroscopy would be used to identify the number of distinct proton environments in the 2-Bromodibenzothiophene 5,5-dioxide molecule. The expected spectrum would show signals in the aromatic region (typically 7.0-9.0 ppm). The position (chemical shift), splitting pattern (multiplicity), and integration of each signal would allow for the assignment of each proton to its specific position on the dibenzothiophene (B1670422) core. For instance, the protons on the brominated ring would exhibit different chemical shifts and coupling constants compared to those on the unsubstituted ring. Without experimental data, a precise data table of chemical shifts and coupling constants cannot be compiled.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation
¹³C NMR spectroscopy is essential for mapping the carbon skeleton of a molecule. For this compound, a proton-decoupled ¹³C NMR spectrum would display a unique signal for each chemically non-equivalent carbon atom. The presence of the electron-withdrawing sulfone group and the bromine atom would significantly influence the chemical shifts of the nearby carbon atoms. The carbon atom directly bonded to the bromine would show a characteristic shift, and the carbons adjacent to the sulfone group would be shifted downfield. A data table detailing the precise chemical shifts for each of the 12 carbons in the molecule is necessary for a complete analysis but is currently unavailable.
Mass Spectrometry for Molecular Compositional Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of this compound with high precision. This is crucial for confirming its elemental formula, C₁₂H₇BrO₂S. The presence of bromine and sulfur isotopes (⁷⁹Br, ⁸¹Br and ³²S, ³⁴S) would result in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive confirmation of the compound's identity. A data table presenting the calculated and experimentally found exact mass is a standard component of such an analysis but could not be located.
| Formula | Calculated Exact Mass | Found Exact Mass |
| C₁₂H₇⁷⁹BrO₂S | Data not available | Data not available |
| C₁₂H₇⁸¹BrO₂S | Data not available | Data not available |
X-ray Diffraction Analysis
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Advanced Spectroscopic Techniques for Electronic Structure
Ultraviolet-Visible Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic structure of conjugated systems. The absorption of photons promotes electrons from lower energy molecular orbitals (typically the highest occupied molecular orbital, HOMO) to higher energy orbitals (usually the lowest unoccupied molecular orbital, LUMO).
The UV-Vis spectrum of dibenzothiophene and its derivatives is characterized by absorption bands corresponding to π → π* transitions within the aromatic system. The introduction of a bromine atom and the oxidation of the sulfur atom to a sulfone in this compound are expected to influence the position and intensity of these absorption bands. The electron-withdrawing nature of the sulfone group can lead to a blue shift (a shift to shorter wavelengths) of the absorption maxima compared to the parent dibenzothiophene. Conversely, the bromo substituent, with its potential for both inductive electron withdrawal and resonance electron donation, can cause more complex shifts in the absorption spectrum.
While specific experimental UV-Vis absorption data for this compound is not extensively reported, studies on analogous compounds provide valuable insights. For instance, the parent dibenzothiophene exhibits absorption maxima in the UV region. The precise absorption maxima (λmax) for this compound would depend on the solvent used, as solvatochromic effects can influence the energy of the electronic transitions.
To provide a comparative context, the following table presents UV-Vis absorption data for related dibenzothiophene derivatives.
| Compound | Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) |
| Dibenzothiophene | Cyclohexane | 290, 315, 327 | Not Reported |
| 4-Methyldibenzothiophene | Cyclohexane | 293, 318, 330 | Not Reported |
| 4,6-Dimethyldibenzothiophene | Cyclohexane | 297, 322, 334 | Not Reported |
Photoluminescence and Fluorescence Spectroscopic Studies
Photoluminescence spectroscopy, particularly fluorescence spectroscopy, provides information about the electronic structure of the excited state and the de-excitation pathways of a molecule. After a molecule absorbs light and is promoted to an excited electronic state, it can return to the ground state by emitting a photon. This emitted light is the fluorescence, and its spectral properties, such as the emission wavelength (λem) and quantum yield (ΦF), are characteristic of the molecule.
The fluorescence of dibenzothiophene and its derivatives is generally weak. scispace.com Studies on dibenzothiophene derivatives have shown low fluorescence quantum yields, typically in the range of 1.2% to 1.6%. scispace.com This is often attributed to efficient intersystem crossing from the excited singlet state to a triplet state, a non-radiative pathway that competes with fluorescence. scispace.com
For this compound, the presence of the heavy bromine atom is expected to further enhance the rate of intersystem crossing due to the heavy-atom effect. This would likely lead to a very low fluorescence quantum yield and potentially significant phosphorescence at low temperatures. The electron-withdrawing sulfone group can also influence the energy of the excited state and, consequently, the emission wavelength.
Detailed experimental photoluminescence data for this compound are scarce. However, based on the behavior of related compounds, it is anticipated that the emission would occur in the UV or near-visible region. The Stokes shift, which is the difference in energy between the absorption and emission maxima, would provide information about the change in geometry between the ground and excited states.
The following table summarizes the photophysical properties of some dibenzothiophene derivatives to illustrate the expected trends.
| Compound | Solvent | Excitation Wavelength (λex, nm) | Emission Maxima (λem, nm) | Fluorescence Quantum Yield (ΦF) |
| Dibenzothiophene | Cyclohexane | 290 | 335, 350 | ~0.014 |
| 4-Methyldibenzothiophene | Cyclohexane | 290 | 340, 355 | ~0.014 |
| 4,6-Dimethyldibenzothiophene | Cyclohexane | 290 | 345, 360 | ~0.014 |
Applications of 2 Bromodibenzothiophene 5,5 Dioxide in Advanced Organic Materials and Chemical Systems
Organic Electronic Materials
The electron-deficient dibenzothiophene (B1670422) S,S-dioxide moiety is a key component in the design of high-performance organic semiconductors. Its incorporation into larger molecular structures allows for the tuning of electronic properties, such as energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical for efficient charge injection, transport, and recombination in electronic devices. The bromo-functional group at the 2-position provides a reactive handle for chemists to elaborate the core structure through common cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the synthesis of a diverse range of functional molecules.
Host Materials in Organic Light-Emitting Diodes (OLEDs)
In the architecture of an Organic Light-Emitting Diode (OLED), the host material in the emissive layer plays a crucial role in facilitating charge transport and transferring energy to the light-emitting dopant molecules. The dibenzothiophene 5,5-dioxide core is particularly advantageous for host materials, especially for phosphorescent OLEDs (PhOLEDs), which require hosts with high triplet energies to prevent the quenching of the emitter's triplet excitons.
Bipolar host materials are designed to transport both holes and electrons, ensuring a balanced charge flux within the emissive layer of an OLED. This balanced transport leads to a wider recombination zone and helps to prevent efficiency roll-off at high brightness. The 2-Bromodibenzothiophene 5,5-dioxide unit is utilized as an electron-accepting (n-type) component in the design of such bipolar hosts. By coupling this electron-deficient core with electron-donating (p-type) moieties, such as carbazole or triphenylamine derivatives, via the reactive bromine site, molecules with ambipolar charge transport characteristics can be synthesized.
For instance, theoretical studies using density functional theory (DFT) have shown that in molecules containing a dibenzothiophene S,S-dioxide unit linked to carbazole units, the LUMO is predominantly located on the electron-accepting dibenzothiophene dioxide core, while the HOMO is mainly distributed on the electron-donating carbazole units. This separation of frontier molecular orbitals is a hallmark of bipolar materials and is essential for balanced charge transport. The high triplet energy levels (often around 3.0 eV) of materials derived from this core make them suitable hosts for blue phosphorescent emitters, which are particularly challenging to develop due to their high energy requirements.
Table 1: Properties of a Bipolar Host Material Incorporating a Dibenzothiophene Dioxide Core
| Property | Value | Reference |
|---|---|---|
| HOMO Level | -5.52 eV | mdpi.com |
| LUMO Level | -1.23 eV | mdpi.com |
The efficiency of an OLED is heavily dependent on the energy transfer from the host material to the phosphorescent emitter (guest). An ideal host material should possess a triplet energy level that is sufficiently higher than that of the guest to ensure efficient Dexter energy transfer, a critical process for harvesting triplet excitons in PhOLEDs. Materials derived from this compound are designed to have high triplet energies, making them effective hosts for a range of phosphorescent emitters, including those that emit in the challenging blue region of the spectrum.
The bipolar nature of these host materials also directly impacts device performance. By balancing hole and electron mobilities, the recombination of charge carriers is confined effectively within the emissive layer, leading to higher quantum efficiencies. For example, blue PhOLEDs utilizing bipolar hosts based on phosphine sulfide and carbazole moieties have demonstrated high external quantum efficiencies (EQEs), with values decreasing as the charge transport balance deteriorates. This highlights the importance of the molecular design enabled by precursors like this compound in achieving high-performance devices.
Electron Transport Layer Components in Organic Electronics
The strong electron-withdrawing sulfonyl group in this compound makes it an excellent candidate for the development of electron transport materials (ETMs). ETMs are essential components in various organic electronic devices, including OLEDs, where they facilitate the injection and transport of electrons from the cathode to the emissive layer.
Theoretical studies have been conducted on dibenzothiophene-based molecules to evaluate their potential as ETMs. These studies often compare new designs to known electron transport molecules. The key parameters for an effective ETM include a low-lying LUMO energy level for efficient electron injection and good electron mobility. By functionalizing the this compound core, for example by introducing triphenylsilane groups, the LUMO level can be stabilized, which is a desirable characteristic for an ETM. DFT calculations indicate that such model compounds have the potential to be used in blue OLED systems as part of the electron transport layer. researchgate.netsemanticscholar.org
Active Layer Constituents in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs)
While less common than in OLEDs, derivatives of dibenzothiophene have been explored for use in the active layers of Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). In OFETs, the semiconductor material's ability to transport charge carriers (holes or electrons) is paramount. Dibenzothiophene derivatives have been synthesized that exhibit good thermal and photo-oxidative stability, along with charge carrier mobilities suitable for semiconductor applications. rsc.org The ordered packing of these materials in thin films, which can be influenced by the molecular structure, is crucial for achieving high mobility. rsc.org
In the context of OPVs, the active layer typically consists of a blend of an electron donor and an electron acceptor material. The electron-deficient nature of the dibenzothiophene 5,5-dioxide core makes it a candidate for the acceptor component in bulk heterojunction solar cells. By pairing it with a suitable polymer donor, the necessary HOMO-LUMO energy level alignment for efficient exciton dissociation and charge transfer can be achieved. The tunability of the electronic properties through synthetic modification of the this compound precursor allows for the optimization of materials for photovoltaic applications.
Scaffolds in Target-Oriented Synthesis
Beyond its direct application in materials, this compound serves as a versatile scaffold in the target-oriented synthesis of more complex organic molecules for electronic applications. The bromine atom provides a key reaction site for introducing a wide variety of functional groups and for building larger, conjugated systems.
Palladium-catalyzed cross-coupling reactions are the primary tools used to elaborate this scaffold.
Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the bromo-derivative with an organoboron compound. This is a widely used method to link the dibenzothiophene dioxide core to other aromatic or heteroaromatic units, creating extended π-conjugated systems with tailored electronic properties.
Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds, enabling the attachment of amine-containing groups, such as carbazole or phenothiazine, to the dibenzothiophene dioxide core. This is a common strategy for creating the bipolar host materials discussed previously.
Through these and other synthetic methodologies, the this compound scaffold provides access to a vast chemical space of functional organic materials. The ability to precisely control the final molecular architecture allows researchers to systematically investigate structure-property relationships and to design materials with optimized performance for specific applications in advanced organic electronics.
Building Blocks for Complex Molecular Architectures
This compound serves as a valuable building block in the construction of complex molecular architectures, particularly in the realm of organic electronics and supramolecular chemistry. The inherent properties of the dibenzothiophene 5,5-dioxide core, combined with the reactive handle provided by the bromine substituent, allow for its incorporation into larger, functional systems with tailored electronic and photophysical characteristics.
The oxidation of the sulfur atom to a sulfone group significantly alters the electronic nature of the dibenzothiophene system. This modification enhances the electron-accepting properties of the molecule, making it a desirable component in donor-acceptor architectures. Such architectures are fundamental to the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The strong electron-withdrawing nature of the sulfone group can lead to materials with improved charge transport properties and tunable emission wavelengths.
Recent research into nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) (BTBT) derivatives has demonstrated that sulfur oxidation is a powerful strategy for modulating the structural, optical, and electronic properties of these materials. For instance, the oxidation of 2,7-dibromo-BTBT to its 5,5-dioxide and 5,5,10,10-tetraoxide forms results in significant changes in crystal packing, increased thermal stability, and dramatically enhanced emission properties, with quantum yields reported to be over 99%. mdpi.com These findings underscore the potential of oxidized dibenzothiophene units, such as this compound, as building blocks for creating highly efficient and stable organic semiconductors and fluorescent materials. mdpi.com The bromine atom on the this compound scaffold provides a site for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse range of complex molecules with precisely controlled properties.
Precursors for Advanced Organic Synthesis
The presence of a bromine atom on the dibenzothiophene 5,5-dioxide framework makes this compound a key precursor in advanced organic synthesis. This bromo-substituent acts as a versatile synthetic handle, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds through a variety of transition metal-catalyzed cross-coupling reactions. These reactions are instrumental in the construction of larger, conjugated systems with applications in materials science and medicinal chemistry.
Among the most powerful tools for the functionalization of aryl bromides is the Suzuki-Miyaura cross-coupling reaction. This reaction, which couples an organoboron compound with an organic halide, is widely used for the synthesis of biaryls and other conjugated structures. The utility of brominated thiophenes in Suzuki reactions has been well-documented. For example, pentyl 5-arylthiophene-2-carboxylate derivatives have been successfully synthesized from pentyl 5-bromothiophene-2-carboxylate and various arylboronic acids. nih.gov Similarly, 2-bromo-2′-phenyl-5,5′-bithiophene has been synthesized via the cross-coupling of phenylboronic acid and 2,2′-dibromo-5,5′-bithiophene. researchgate.net These examples highlight the feasibility of using this compound in similar synthetic strategies to introduce a wide array of aryl and heteroaryl substituents.
The Negishi cross-coupling, which utilizes organozinc reagents, represents another powerful method for C-C bond formation. The synthesis of 2-bromo-2′-phenyl-5,5′-bithiophene has also been explored using the Negishi reaction, providing an alternative synthetic route. researchgate.net The choice between Suzuki and Negishi reactions often depends on the specific substrates and desired functionalities, and the reactivity of this compound in these transformations would be a subject of interest for synthetic chemists.
Furthermore, the Stille cross-coupling, employing organotin reagents, is another established method for the construction of complex organic molecules from aryl halides. The ability to selectively functionalize the 2-position of the dibenzothiophene 5,5-dioxide core opens up pathways to novel materials with precisely engineered electronic and photophysical properties. The resulting complex molecules can be explored for their potential in applications ranging from organic electronics to biologically active compounds.
Ligands for Positron Emission Tomography (PET) Imaging Research
Thiophene-based compounds have emerged as a promising class of molecules for the development of ligands for Positron Emission Tomography (PET) imaging, particularly in the field of neurodegenerative diseases. nih.govresearchgate.net The core structure of this compound, featuring a thiophene (B33073) ring within a larger fused system, suggests its potential as a scaffold for designing novel PET tracers. The primary application of such tracers is in the in vivo visualization of pathological protein aggregates, such as tau fibrils, which are a hallmark of Alzheimer's disease and other tauopathies. mdpi.comnih.gov
The development of PET ligands that can selectively bind to tau aggregates is a critical area of research for the early diagnosis, monitoring of disease progression, and evaluation of therapeutic interventions. Several thiophene-based ligands have been shown to selectively detect tau pathology. nih.govresearchgate.net For instance, a class of compounds known as bi-thiophene-vinyl-benzothiazoles (bTVBTs) have been identified as superior optical ligands for the selective detection of tau pathology in Alzheimer's disease brain tissue. nih.govresearchgate.net The specificity of these ligands is highly dependent on their chemical structure, and subtle modifications can significantly alter their binding affinity and selectivity for tau aggregates over other protein deposits like amyloid-β plaques. nih.gov
The this compound molecule offers several features that could be advantageous in the design of PET ligands. The dibenzothiophene core provides a rigid, planar structure that can facilitate binding to the β-sheet structures characteristic of protein aggregates. The bromine atom can be utilized as a site for the introduction of a radionuclide, such as fluorine-18, which is a commonly used positron emitter in PET imaging. The sulfone group, by increasing the polarity of the molecule, may influence its pharmacokinetic properties, such as blood-brain barrier penetration and clearance from non-target tissues.
While this compound itself has not been reported as a PET ligand, its structural similarity to known tau-binding agents and the versatility of its chemical structure make it an attractive starting point for the synthesis and evaluation of new PET tracers for neuroimaging.
Applications in Environmental and Catalytic Sciences
Model Compounds for Biodegradation Studies of Sulfur-Containing Heterocycles
Sulfur-containing heterocycles are common constituents of fossil fuels and their persistence in the environment is a significant concern. Understanding the microbial degradation pathways of these compounds is crucial for developing bioremediation strategies. Dibenzothiophene (DBT) is a well-studied model compound for the biodegradation of sulfur heterocycles. nih.govresearchgate.net The study of its derivatives, including this compound, can provide valuable insights into the factors that influence the biodegradability of these pollutants.
The biodegradation of DBT can proceed through several pathways, with the "Kodama" pathway being a prominent one. nih.govresearchgate.net This pathway involves the initial oxidation of the aromatic ring, leading to the formation of various intermediates. The presence of a bromine substituent and the oxidation of the sulfur atom to a sulfone in this compound would likely have a significant impact on its susceptibility to microbial attack. The electron-withdrawing nature of the bromo and sulfone groups could make the aromatic rings more resistant to electrophilic attack by microbial dioxygenase enzymes, which are often the first step in the degradation of aromatic compounds.
Conversely, the sulfone group might make the C-S bond more susceptible to cleavage by certain microbial enzymes. Studies on the biodegradation of DBT have identified intermediates such as 2-mercaptophenylglyoxylate and various disulfides. nih.govresearchgate.net Investigating the metabolic fate of this compound could reveal new degradation pathways or highlight the limitations of existing microbial processes. By using such modified compounds as probes, researchers can better understand the substrate specificity of the enzymes involved in the degradation of sulfur heterocycles and potentially identify or engineer microorganisms with enhanced degradation capabilities for a wider range of organosulfur pollutants.
Role in Understanding Petroleum Desulfurization Processes
The removal of sulfur compounds from petroleum feedstocks is a critical process in the refining industry to meet environmental regulations and to prevent the poisoning of catalysts used in downstream processing. Dibenzothiophene and its alkylated derivatives are among the most refractory sulfur compounds in petroleum, making them key targets for desulfurization technologies. nih.govnih.gov The study of compounds like this compound is instrumental in understanding the mechanisms of both biodesulfurization (BDS) and oxidative desulfurization (ODS), two promising alternatives to the conventional hydrodesulfurization (HDS) process.
In biodesulfurization, microorganisms are employed to selectively cleave the carbon-sulfur bonds in organosulfur compounds. nih.govresearchgate.net A common pathway, known as the 4S pathway, involves the sequential oxidation of the sulfur atom in DBT to form dibenzothiophene sulfoxide (B87167) (DBTO) and then dibenzothiophene sulfone (DBTO2). nih.gov The latter is a key intermediate whose C-S bonds are subsequently cleaved to release the sulfur as sulfate, leaving the hydrocarbon backbone intact. This compound is structurally analogous to this critical DBTO2 intermediate. Studying its behavior in microbial systems can provide insights into the substrate specificity and efficiency of the desulfurizing enzymes.
| Desulfurization Process | Role of Dibenzothiophene 5,5-dioxide Analogs | Key Research Insights |
| Biodesulfurization (BDS) | Serves as a structural analog to the key intermediate, dibenzothiophene sulfone (DBTO2), in the 4S pathway. | Helps in understanding the substrate specificity and kinetics of the C-S bond cleaving enzymes. |
| Oxidative Desulfurization (ODS) | Acts as a model compound for the oxidized sulfur species that need to be removed from the fuel. | Facilitates the optimization of the extraction or adsorption steps for the removal of sulfones. |
Photocatalytic Applications, including Hydrogen Evolution
Dibenzothiophene 5,5-dioxide and its derivatives have emerged as promising components in the development of organic photocatalysts for hydrogen evolution from water. rsc.orgnih.govrsc.org The strong electron-withdrawing nature of the dibenzothiophene 5,5-dioxide unit makes it an excellent electron acceptor in donor-acceptor (D-A) type conjugated polymers. rsc.orgnih.gov This property facilitates efficient charge separation upon photoexcitation, which is a critical step in photocatalysis.
Polymers incorporating the dibenzothiophene 5,5-dioxide moiety have demonstrated significant activity in photocatalytic hydrogen production. For instance, a simple homopolymer, poly(dibenzothiophene-S,S-dioxide) (PDBTSO), when used in a composite with TiO2, exhibited a high hydrogen generation rate of 51.5 mmol h⁻¹ g⁻¹ under visible light irradiation. rsc.org This performance is among the top reported for organic-inorganic heterojunction photocatalysts. rsc.org The enhanced activity is attributed to the accelerated transfer of photo-generated electrons from the polymer to the TiO2, which improves charge separation and availability of electrons for the reduction of protons to hydrogen. rsc.org
Furthermore, the incorporation of 3,7-dihydroxydibenzo[b,d]thiophene 5,5-dioxide into polymeric carbon nitride (g-C3N4) has been shown to create intramolecular D-A conjugated copolymers with enhanced photocatalytic hydrogen evolution performance. rsc.orgnih.gov These materials exhibit improved light utilization, accelerated spatial separation of photogenerated electron-hole pairs, and increased wettability. rsc.orgnih.gov The optimized copolymer, CNSO-20, achieved a hydrogen evolution rate of 251 μmol h⁻¹ (with 50 mg of photocatalyst), which is approximately 8.5 times higher than that of pure g-C3N4, with an apparent quantum yield of 10.16% at 420 nm. rsc.orgnih.gov The hydrophilic nature of the dibenzothiophene dioxide group also improves the dispersibility of the polymer in aqueous solutions, further enhancing its photocatalytic activity. nih.gov
The presence of a bromine atom in this compound provides a site for further modification, allowing for the fine-tuning of the electronic properties of the resulting photocatalyst and its integration into more complex photocatalytic systems.
| Photocatalyst System | Hydrogen Evolution Rate | Key Findings |
| Poly(dibenzothiophene-S,S-dioxide)@TiO2 (PDBTSO@TiO2) | 51.5 mmol h⁻¹ g⁻¹ | Heterostructure formation accelerates electron transfer from PDBTSO to TiO2. |
| g-C3N4-based copolymer with 3,7-dihydroxydibenzo[b,d]thiophene 5,5-dioxide (CNSO-20) | 251 μmol h⁻¹ (per 50 mg) | D-A structure broadens visible light response and promotes charge separation. |
Future Research Directions and Unexplored Avenues in 2 Bromodibenzothiophene 5,5 Dioxide Chemistry
Development of Novel Synthetic Methodologies
The synthesis of 2-Bromodibenzothiophene 5,5-dioxide and its derivatives is an area ripe for innovation. Future research should focus on developing more efficient, selective, and sustainable synthetic routes.
The development of stereoselective and regioselective reactions is crucial for controlling the three-dimensional structure and properties of molecules. For this compound, future research could explore:
Directed Metalation: Utilizing the existing bromo and sulfonyl groups to direct metalation at specific positions on the aromatic backbone would enable the introduction of a wide range of functional groups with high regioselectivity. This approach would be a powerful tool for creating a library of derivatives with tailored properties.
Asymmetric Catalysis: For derivatives of this compound that possess prochiral centers, the development of asymmetric catalytic methods would be essential for accessing enantiomerically pure compounds. This is particularly important for applications in chiral materials and medicinal chemistry.
Cross-Coupling Reactions: While Suzuki and other palladium-catalyzed cross-coupling reactions are commonly used for derivatizing brominated aromatics, there is an opportunity to explore more advanced and selective coupling methodologies. nih.govnih.govresearchgate.net Investigating novel ligands and catalytic systems could lead to higher yields, lower catalyst loadings, and the ability to perform challenging couplings with previously incompatible functional groups.
| Synthetic Strategy | Potential Outcome | Key Research Focus |
| Directed Ortho-Metalation | Precise functionalization at positions adjacent to existing groups. | Screening of directing groups and metalating agents. |
| Asymmetric Hydrogenation | Access to chiral derivatives. | Development of chiral catalysts for the dibenzothiophene (B1670422) core. |
| Regioselective Cross-Coupling | Selective functionalization at the bromine-substituted position. | Optimization of catalyst-ligand systems for high selectivity. |
The principles of green chemistry are increasingly important in modern chemical synthesis. unibo.itjddhs.comnih.govijpdd.org Future synthetic methodologies for this compound should aim to be more environmentally benign.
Greener Solvents and Reagents: Research into replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents is a key area of interest. mdpi.com Additionally, the use of less toxic and more sustainable reagents should be prioritized.
Energy Efficiency: Exploring energy-efficient synthetic methods, such as microwave-assisted or flow chemistry processes, can lead to reduced reaction times and lower energy consumption compared to traditional batch synthesis. mdpi.com
One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel without the need for intermediate purification steps can significantly improve efficiency and reduce waste. nih.govrsc.org
| Green Chemistry Principle | Application to this compound Synthesis |
| Atom Economy | Designing reactions that maximize the incorporation of all starting materials into the final product. |
| Use of Renewable Feedstocks | Investigating bio-based starting materials for the synthesis of the dibenzothiophene core. |
| Reduction of Derivatives | Minimizing the use of protecting groups and other temporary modifications. |
| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. |
Exploration of Advanced Material Functionalities
The unique electronic and photophysical properties of the dibenzothiophene S,S-dioxide core suggest that this compound could be a valuable building block for a variety of advanced materials.
"Smart" or responsive materials that change their properties in response to external stimuli are at the forefront of materials science. This compound could be functionalized with stimuli-responsive moieties to create novel smart materials.
Photoresponsive Materials: The dibenzothiophene S,S-dioxide core is known to be photoactive. iastate.edunih.gov By attaching photochromic or fluorescent groups, it may be possible to create materials that change their color, emission, or other properties upon exposure to light.
Chemosensors: The electron-deficient nature of the dibenzothiophene S,S-dioxide core makes it a potential candidate for use in chemosensors. Functionalization with specific recognition units could lead to materials that exhibit a detectable change in their optical or electronic properties upon binding to a target analyte.
Mechanochromic Materials: Incorporating the this compound unit into polymers or other materials could lead to mechanochromic properties, where the material changes color or fluorescence in response to mechanical stress.
The interface between biological systems and electronic devices is a rapidly growing area of research. mit.edunih.govnih.govtaylorfrancis.com The fluorescent properties of dibenzothiophene S,S-dioxide derivatives suggest their potential use in bio-electronic applications. nih.gov
Bio-imaging Probes: By attaching biocompatible and targeting groups, this compound could be developed into fluorescent probes for imaging specific cells, tissues, or biological processes. nih.gov
Sensors for Biological Analytes: Similar to chemosensors, functionalization with biorecognition elements such as antibodies or enzymes could lead to the development of highly specific sensors for important biological molecules.
Organic Light-Emitting Diodes (OLEDs) for Biomedical Applications: Dibenzothiophene S,S-dioxide derivatives have been investigated for use in OLEDs. researchgate.net Further research could focus on developing biocompatible OLEDs based on this compound for applications in photodynamic therapy or optogenetics. nih.gov
Deepening Theoretical Understanding and Predictive Capabilities
Computational chemistry provides powerful tools for understanding and predicting the properties and reactivity of molecules. nih.gov A deeper theoretical understanding of this compound will be crucial for guiding future experimental work.
Density Functional Theory (DFT) Calculations: DFT can be used to calculate the electronic structure, molecular orbitals (HOMO/LUMO), and excited state properties of this compound and its derivatives. etasr.comdntb.gov.ua This information is essential for predicting their photophysical properties and suitability for various electronic applications.
Reaction Mechanism Studies: Computational modeling can be employed to elucidate the mechanisms of synthetic reactions, helping to optimize reaction conditions and predict the regioselectivity of transformations.
Predictive Modeling of Material Properties: By combining computational chemistry with machine learning, it may be possible to develop predictive models that can screen large libraries of virtual this compound derivatives and identify candidates with desired properties for specific applications.
| Computational Method | Application to this compound | Predicted Properties |
| Density Functional Theory (DFT) | Calculation of electronic structure and energy levels. | HOMO/LUMO energies, bandgap, absorption and emission spectra. |
| Time-Dependent DFT (TD-DFT) | Simulation of excited state properties. | Fluorescence and phosphorescence characteristics. |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions. | Conformational preferences, interactions with solvents or other molecules. |
Advanced Computational Models for Complex Interactions
The intricate interplay of molecular structure and material properties in derivatives of this compound presents a fertile ground for the application of advanced computational models. While experimental studies provide invaluable data, computational approaches can offer a deeper, atomistic understanding of the underlying phenomena and guide the design of new materials with enhanced performance.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and optical properties of organic molecules. tandfonline.comnih.govresearchgate.net For this compound, DFT studies can predict key parameters such as HOMO/LUMO energy levels, bandgaps, and absorption spectra, which are crucial for applications in organic electronics. acs.org For instance, theoretical calculations can help understand how the introduction of different substituents at the bromine position would modulate the electronic properties, thereby enabling the rational design of materials with specific charge-transport characteristics. Furthermore, time-dependent DFT (TD-DFT) can be employed to investigate the excited-state dynamics of these compounds, providing insights into their photophysical properties and potential for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. scispace.com
Molecular dynamics (MD) simulations offer a complementary approach to understanding the bulk properties and intermolecular interactions of materials based on this compound. nih.govresearchgate.net By simulating the behavior of a large ensemble of molecules over time, MD can provide insights into crystal packing, morphology, and the dynamics of charge transport. nih.gov This is particularly important for organic semiconductors, where the arrangement of molecules in the solid state significantly influences device performance. For example, MD simulations could be used to predict how different processing conditions might affect the thin-film morphology of a this compound-based material, thus guiding the optimization of device fabrication.
Quantitative Structure-Activity Relationship (QSAR) models represent another promising avenue of research. pharmacophorejournal.compharmacophorejournal.comnih.gov By establishing a mathematical relationship between the molecular structure and a particular property or activity, QSAR models can be used to predict the performance of novel derivatives of this compound without the need for their synthesis and experimental characterization. This can significantly accelerate the discovery of new materials with desired properties, such as high charge carrier mobility or specific biological activity.
The following table summarizes the potential applications of various computational models in the study of this compound:
| Computational Model | Application in this compound Research | Predicted Properties |
| Density Functional Theory (DFT) | Elucidation of electronic structure and optical properties. | HOMO/LUMO levels, bandgap, absorption spectra. |
| Time-Dependent DFT (TD-DFT) | Investigation of excited-state dynamics and photophysics. | Vertical excitation energies, fluorescence and phosphorescence properties. |
| Molecular Dynamics (MD) | Simulation of bulk properties and intermolecular interactions. | Crystal packing, thin-film morphology, charge transport dynamics. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of properties for novel derivatives. | Electronic properties, biological activity, toxicity. |
Machine Learning Applications in Materials Design
The advent of machine learning (ML) is set to revolutionize the field of materials science, and the exploration of this compound chemistry is no exception. princeton.eduresearchgate.netnih.gov ML algorithms can learn from existing data to predict the properties of new, unsynthesized compounds, thereby enabling high-throughput virtual screening and the rapid identification of promising candidates for specific applications. digitellinc.comrsc.orgchemrxiv.orgnih.gov
One of the key applications of ML in this context is the prediction of material properties. By training an ML model on a dataset of known organic semiconductors, it is possible to predict the properties of novel derivatives of this compound based solely on their molecular structure. For example, machine learning models have been successfully used to predict the thermal properties and crystallizability of organic semiconductors, which are critical factors for device stability and performance. princeton.eduresearchgate.netnih.gov This approach can be used to screen vast chemical spaces of potential derivatives, far exceeding what would be feasible through experimental synthesis alone.
High-throughput virtual screening (HTVS) is a powerful technique that leverages computational models to evaluate large libraries of virtual compounds. rsc.orgchemrxiv.orgnih.gov When combined with ML, HTVS can be used to efficiently explore the vast chemical space of this compound derivatives. For instance, an ML model could be trained to predict the charge mobility of a given molecule, and this model could then be used to screen a virtual library of tens of thousands of potential derivatives. The most promising candidates identified by the screen could then be prioritized for experimental synthesis and characterization, significantly streamlining the materials discovery process.
Furthermore, generative ML models can be employed for the de novo design of novel molecules with desired properties. These models can learn the underlying patterns and relationships in a dataset of existing molecules and then generate new molecular structures that are predicted to have optimal performance for a specific application. In the context of this compound, a generative model could be used to design new derivatives with, for example, an optimal balance of electron and hole transport for use in ambipolar transistors.
The table below outlines potential machine learning applications in the design of materials based on this compound:
| Machine Learning Application | Description | Potential Impact |
| Property Prediction | Training models to predict electronic, optical, and thermal properties from molecular structure. | Rapidly estimate the potential of new derivatives without synthesis. |
| High-Throughput Virtual Screening | Using predictive models to screen large virtual libraries of compounds. | Accelerate the discovery of high-performance materials. |
| Generative Molecular Design | Employing generative models to design novel molecules with optimized properties. | Propose entirely new and promising molecular architectures. |
Q & A
Basic Research Questions
Q. What is the typical synthetic route for 2-bromodibenzothiophene 5,5-dioxide, and what are the critical reaction conditions?
- Methodological Answer : The synthesis begins with dibenzothiophene, which is oxidized to dibenzo[b,d]thiophene 5,5-dioxide using H₂O₂ in acetic acid. Subsequent regioselective bromination is achieved with N-bromosuccinimide (NBS) in concentrated H₂SO₄, yielding this compound after crystallization in chlorobenzene. Key considerations include controlling reaction temperature (e.g., 0–25°C) and stoichiometry to minimize side products. The final yield is moderate (~37%), necessitating optimization .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms regioselectivity and purity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves structural ambiguities, particularly bromine positioning. High-Performance Liquid Chromatography (HPLC) monitors reaction progress and purity (>95%) .
Q. What safety precautions are required when handling brominated dibenzothiophene derivatives?
- Methodological Answer : Use personal protective equipment (PPE: gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. Brominated compounds may release toxic gases (e.g., HBr, SOₓ) under heat; ensure proper ventilation and inert atmospheres during reactions. Store in sealed containers at 4°C to prevent degradation .
Advanced Research Questions
Q. How can researchers improve the regioselectivity and yield of bromination in dibenzothiophene 5,5-dioxide systems?
- Methodological Answer : Optimize brominating agents (e.g., Br₂ vs. NBS) and solvent systems (e.g., H₂SO₄ vs. DMF). Introducing directing groups (e.g., sulfonyl) pre-bromination can enhance regioselectivity. Computational modeling (DFT) predicts reactive sites, while microwave-assisted synthesis may reduce side reactions and improve yields .
Q. What strategies address contradictions in reported catalytic activities of dibenzothiophene 5,5-dioxide derivatives in photocatalysis?
- Methodological Answer : Compare reaction parameters (light intensity, solvent polarity, catalyst loading) across studies. Use controlled experiments to isolate variables (e.g., substituent effects on HOMO-LUMO gaps). Advanced characterization (time-resolved fluorescence, EPR) clarifies charge-transfer mechanisms. Cross-validate results with multiple substrates (e.g., NO removal vs. CO₂ reduction) .
Q. How can this compound be integrated into covalent organic frameworks (COFs) for tailored porosity and electronic properties?
- Methodological Answer : Employ Suzuki-Miyaura coupling with boronic acid-functionalized linkers to incorporate the brominated core into COF backbones. Solvothermal synthesis in mesitylene/dioxane optimizes crystallinity. Porosity is tuned via solvent-assisted linker exchange (SALE), while dipole-dipole interactions from sulfone groups enhance structural stability .
Q. What advanced analytical methods resolve byproduct formation during the synthesis of brominated dibenzothiophene derivatives?
- Methodological Answer : Liquid Chromatography-Diode Array Detection-Electrospray Ionization Mass Spectrometry (LC-DAD-ESI-MS) identifies unreacted starting materials and brominated byproducts (e.g., di-bromo isomers). Gas Chromatography-Mass Spectrometry (GC-MS) detects volatile impurities. Pair with computational tools (e.g., Gaussian) to assign spectral peaks .
Q. How does the bromine substituent influence the phosphorescence properties of dibenzothiophene 5,5-dioxide derivatives?
- Methodological Answer : Bromine’s heavy atom effect enhances spin-orbit coupling, promoting intersystem crossing to triplet states. Compare time-resolved photoluminescence (TRPL) of brominated vs. non-brominated analogs. X-ray diffraction reveals packing motifs (e.g., π-stacking) that stabilize triplet excitons for room-temperature phosphorescence (RTP) .
Critical Analysis of Contradictions
- Synthesis Yields : Variations in bromination yields (e.g., 37% vs. higher yields in analogous systems) may stem from differences in NBS purity, sulfuric acid concentration, or workup protocols. Systematic optimization using Design of Experiments (DoE) is recommended .
- Photocatalytic Efficiency : Discrepancies in reported activities (e.g., NO vs. CO₂ reduction) highlight substrate-dependent reactivity. Standardized testing protocols (e.g., ISO 22197-2) are essential for cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
